molecular formula C11H12N2 B13622896 (S)-1-(Quinolin-7-yl)ethan-1-amine

(S)-1-(Quinolin-7-yl)ethan-1-amine

Cat. No.: B13622896
M. Wt: 172.23 g/mol
InChI Key: KQDLTZCJNNAUPE-QMMMGPOBSA-N
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Description

(S)-1-(Quinolin-7-yl)ethan-1-amine is a chiral amine derivative featuring a quinoline moiety substituted at the 7-position with an ethanamine group. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and central nervous system modulation. Structural analogs and related research suggest that such compounds are often explored for their binding affinity to biological targets, influenced by the quinoline ring’s aromaticity and the amine group’s reactivity .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1S)-1-quinolin-7-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

KQDLTZCJNNAUPE-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=CC=N2)C=C1)N

Canonical SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Quinolin-7-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.

    Chiral Resolution:

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(Quinolin-7-yl)ethan-1-amine may involve:

    Large-Scale Synthesis: Utilizing scalable synthetic routes that ensure high yield and purity.

    Catalysts and Reagents: Employing efficient catalysts and reagents to optimize the reaction conditions.

    Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Quinolin-7-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

(S)-1-(Quinolin-7-yl)ethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Biological Studies: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Quinoline derivatives are explored for their electronic and photophysical properties, making them useful in materials science.

Mechanism of Action

The mechanism of action of (S)-1-(Quinolin-7-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound may interfere with signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-(Quinolin-7-yl)ethan-1-amine can be contextualized by comparing it to analogous compounds from the provided evidence. Key differences and similarities are outlined below:

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Chiral Center Purity
(S)-1-(Quinolin-7-yl)ethan-1-amine C₁₁H₁₂N₂ 172.23 (calculated) Not available Quinolin-7-yl Yes (S) Unknown
2-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine C₆H₈ClN₅ 185.62 1508182-30-6 Benzodiazolyl No 95%
(1S)-1-(6-Chloropyridin-3-yl)ethan-1-amine C₇H₉ClN₂ 156.61 579515-26-7 6-Chloropyridin-3-yl Yes (S) Unknown

Key Observations:

  • Aromatic Systems: The quinoline moiety in the target compound is a bicyclic aromatic system, compared to the monocyclic pyridine in (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine or the benzodiazolyl group in the benzodiazolyl derivative . The larger quinoline structure may enhance π-π stacking interactions but reduce solubility.
  • Chirality: Both the target compound and (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine possess an (S)-configured chiral center, which could lead to enantioselective biological effects. In contrast, the benzodiazolyl analog lacks a chiral center .

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